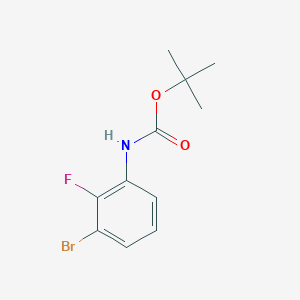

Tert-butyl (3-bromo-2-fluorophenyl)carbamate

Description

Overview of Carbamate (B1207046) Functionalities in Chemical Synthesis

The carbamate group, structurally an amide-ester hybrid, is a cornerstone functionality in modern organic synthesis. nih.gov One of its most critical roles is as a protecting group for amines. nih.govacs.org Amines are fundamental functional groups but are also nucleophilic and basic, which can interfere with many chemical reactions. By converting an amine to a carbamate, its nucleophilicity and basicity are suppressed, allowing chemists to perform reactions on other parts of the molecule without unintended side reactions involving the nitrogen atom. nih.gov

Carbamates, particularly those like the tert-butoxycarbonyl (Boc) group, are widely used because they are stable under a variety of reaction conditions yet can be removed selectively under specific, often mild, conditions to regenerate the free amine. nih.gov Beyond protection, the carbamate linkage is a key structural motif in many pharmaceuticals and agrochemicals. acs.orgnih.gov Its stability, ability to participate in hydrogen bonding, and capacity to increase cell membrane permeability make it a valuable component in drug design. nih.govacs.org The synthesis of carbamates can be achieved through several methods, including the reaction of amines with chloroformates or the coupling of amines and carbon dioxide followed by reaction with an electrophile. nih.govwikipedia.org

The Role of Halogenated Aryl Moieties in Synthetic Design

Aryl halides, which are aromatic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, iodine) bonded directly to the aromatic ring, are of paramount importance in synthetic organic chemistry. nih.gov Their significance stems primarily from their utility as versatile coupling partners in a wide array of transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings use aryl halides as electrophilic partners to form new carbon-carbon or carbon-heteroatom bonds. frontiersin.org This capability provides a powerful and reliable strategy for assembling complex molecular architectures from simpler precursors.

Positioning of Tert-butyl (3-bromo-2-fluorophenyl)carbamate within Contemporary Chemical Research

This compound is a chemical compound that perfectly exemplifies the strategic combination of the functional groups discussed above. It is not typically an end-product itself but rather a highly valuable synthetic intermediate or building block for constructing more complex molecules.

This compound features:

A tert-butyl carbamate (Boc-protected amine) : This group renders the aniline (B41778) nitrogen unreactive under many conditions, preventing it from interfering in subsequent synthetic steps.

A halogenated aryl ring : The phenyl ring is substituted with both a fluorine and a bromine atom.

The bromine atom at the 3-position serves as a prime reaction site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of new substituents (e.g., alkyl, aryl, or vinyl groups). The fluorine atom at the 2-position modulates the electronic environment of the ring, influencing the reactivity at the bromine site and the properties of the final product.

In a typical synthetic sequence, a chemist would use this compound to perform a cross-coupling reaction at the C-Br bond. Once the desired molecular framework is constructed, the Boc protecting group can be readily removed under acidic conditions to reveal the free amino group, which can then be used for further functionalization or as a key feature in the final target molecule. This strategic design makes the compound a versatile reagent in multi-step syntheses, particularly in the fields of medicinal chemistry and materials science where precisely functionalized aromatic structures are required.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 848440-23-3 |

| Molecular Formula | C₁₁H₁₃BrFNO₂ |

| Molecular Weight | 290.13 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOBTFMEQFYGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Tert Butyl 3 Bromo 2 Fluorophenyl Carbamate and Analogues

Strategies for Constructing Bromo- and Fluorophenyl Scaffolds

The creation of the 1-bromo-2-fluoro-3-aminophenyl core is the critical challenge in synthesizing the target molecule. The regiochemical outcome of aromatic substitution reactions is governed by the electronic and steric properties of the substituents already present on the ring. Therefore, the sequence of introducing the bromine, fluorine, and amino (or a precursor nitro) group is paramount.

Directed Aromatic Functionalization Techniques

Achieving the specific 1,2,3-substitution pattern of tert-butyl (3-bromo-2-fluorophenyl)carbamate requires overcoming the inherent directing effects of the functional groups. Halogens, while deactivating the ring towards electrophilic aromatic substitution, are ortho-, para-directors. Amino and nitro groups have powerful, opposing directing effects (ortho-, para- vs. meta-directing, respectively).

Modern synthetic chemistry offers advanced methods for C-H functionalization that can provide greater regiocontrol. For instance, palladium-catalyzed C-H bromination of aniline (B41778) derivatives has been developed to achieve meta-selectivity, which contrasts with classical electrophilic bromination that favors ortho and para products. nih.gov Such directed functionalization strategies, often employing a directing group to guide a metal catalyst to a specific C-H bond, are powerful tools for constructing highly substituted aromatics that are inaccessible through traditional methods. While a direct C-H functionalization approach to the target scaffold is conceivable, multi-step sequences starting from pre-functionalized precursors are more commonly documented.

Precursor Design and Synthesis

A common and effective strategy involves the synthesis of a key intermediate, 3-bromo-2-fluoroaniline (B1289246). This precursor correctly places the bromine and fluorine atoms, simplifying the final step to the installation of the carbamate (B1207046). A reliable route to this aniline derivative starts from 1-bromo-2-fluoro-3-nitrobenzene. chemicalbook.com

The synthesis of 1-bromo-2-fluoro-3-nitrobenzene itself can be accomplished through various pathways, often starting from simpler aromatic compounds. The inherent directing effects of the substituents guide the synthetic design. For example, the nitration of 2-bromo-5-fluoroaniline can be challenging due to the competing directing effects of the amino group (strong ortho-, para-director) and the halogens (weak ortho-, para-directors), potentially leading to isomeric mixtures. Protecting the amino group can mitigate this issue and control the position of nitration.

Installation of the Tert-butyl Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under moderately acidic conditions. researchgate.net The installation of this group onto the 3-bromo-2-fluoroaniline precursor is the final key transformation.

Amination and Carbamate Formation Reactions

The most prevalent method for installing a Boc group onto an amine is through reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). researchgate.netfishersci.co.uk The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide anion and carbon dioxide, to form the stable carbamate.

The general reaction is as follows: R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

This method is widely applicable to a variety of anilines, including those with electron-withdrawing groups like halogens, which can decrease the nucleophilicity of the amino group. researchgate.netgsconlinepress.com

Optimization of Reaction Conditions for High Chemical Yield and Selectivity

Achieving a high yield in the Boc protection of anilines, particularly less nucleophilic ones like 3-bromo-2-fluoroaniline, often requires careful optimization of reaction conditions. Several factors can be tuned to enhance the reaction's efficiency.

Base: The reaction is often facilitated by the addition of a base. Aqueous sodium hydroxide or sodium bicarbonate can be used in biphasic systems. fishersci.co.uk In organic solvents, tertiary amines like triethylamine or catalysts such as 4-dimethylaminopyridine (DMAP) are commonly employed to activate the Boc anhydride and neutralize the proton released from the amine. orgsyn.org

Solvent: The choice of solvent can influence reaction rates and solubility. Common solvents include tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM). fishersci.co.uk In some cases, the reaction can be performed in water or even under solvent-free conditions, offering a greener synthetic route. researchgate.net

Temperature: Most Boc protection reactions proceed efficiently at room temperature. researchgate.net However, for less reactive anilines, gentle heating may be required to drive the reaction to completion.

Stoichiometry: Using a slight excess of Boc anhydride (e.g., 1.1 to 1.5 equivalents) is typical to ensure complete consumption of the starting amine.

The table below summarizes typical conditions for the N-Boc protection of anilines.

| Reagent | Base/Catalyst | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| (Boc)₂O | NaOH / H₂O | Biphasic (e.g., Chloroform/Water) | Room Temp. to Reflux | High |

| (Boc)₂O | Triethylamine (TEA) | THF or DCM | 0 °C to Room Temp. | Good to Excellent |

| (Boc)₂O | DMAP (catalytic) | Acetonitrile or DCM | Room Temp. | Excellent |

| (Boc)₂O | None (Solvent-free) | None | Room Temp. | Good to Excellent |

Multi-step Synthetic Sequences Leading to this compound

A logical and practical multi-step synthesis for this compound can be constructed based on the principles and reactions discussed. The sequence leverages a key precursor, 1-bromo-2-fluoro-3-nitrobenzene, which is then converted to the target compound in two subsequent steps.

Step 1: Reduction of 1-bromo-2-fluoro-3-nitrobenzene

The initial step is the reduction of the nitro group of 1-bromo-2-fluoro-3-nitrobenzene to an amine, yielding 3-bromo-2-fluoroaniline. This transformation can be achieved using various reducing agents. A common and high-yielding method involves the use of a metal in an acidic medium, such as iron powder in acetic acid or tin(II) chloride in the presence of hydrochloric acid. chemicalbook.comgsconlinepress.comlibretexts.org

For example, treating 1-bromo-2-fluoro-3-nitrobenzene with tin(II) chloride in dioxane provides 3-bromo-2-fluoroaniline in excellent yield. chemicalbook.com An alternative procedure uses powdered iron in a mixture of acetic acid, ethanol, and water. libretexts.org

Step 2: Boc Protection of 3-bromo-2-fluoroaniline

The final step is the protection of the newly formed amino group. The 3-bromo-2-fluoroaniline is reacted with di-tert-butyl dicarbonate to yield the final product, this compound. Based on general procedures for substituted anilines, this reaction can be efficiently carried out in a solvent like THF or DCM, often with a base like triethylamine or a catalyst like DMAP to ensure a high conversion rate.

| Step | Reactant | Reagents & Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | 1-Bromo-2-fluoro-3-nitrobenzene | SnCl₂·2H₂O, HCl, Dioxane, 2h | 3-Bromo-2-fluoroaniline | 95% chemicalbook.com |

| 2 | 3-Bromo-2-fluoroaniline | (Boc)₂O, Base (e.g., TEA or NaOH), Solvent (e.g., THF or H₂O) | This compound | Typically High |

This multi-step approach provides a reliable pathway to this compound, starting from a readily accessible nitroaromatic precursor. The efficiency of each step, particularly the final carbamate formation, can be maximized by carefully controlling the reaction conditions.

Applications of High-Throughput Synthesis in Carbamate Library Development

High-throughput synthesis (HTS) has become an indispensable tool in medicinal chemistry and drug discovery, enabling the rapid generation and screening of large libraries of compounds. wikipedia.org This approach is particularly valuable for developing analogues of molecules like this compound, as it allows for the systematic exploration of structure-activity relationships (SAR) by creating numerous structural variations simultaneously. wikipedia.orgnih.gov In contrast to traditional synthesis where a single target molecule is produced, combinatorial and parallel synthesis techniques can generate extensive libraries of related carbamates using identical reaction conditions. wikipedia.org

The development of carbamate libraries often relies on robust and automatable synthetic methodologies, including both solution-phase and solid-phase techniques. nih.gov A key principle is the use of parallel reactors or multi-well plates, which allow for numerous distinct reactions to be run concurrently. acs.orgyoutube.com

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is a powerful method for creating carbamate libraries, offering advantages in terms of reaction monitoring and scalability. A notable strategy involves a two-step process where alcohols are first converted into activated carbonates, such as 4-nitrophenylcarbonates, which then react with a diverse set of amines to form the final carbamate products. nih.govacs.org A critical innovation in making this approach suitable for high-throughput applications is the use of scavenger resins for purification. nih.gov These resins selectively bind to and remove excess reagents and byproducts like 4-nitrophenol, simplifying the isolation of the desired carbamates and avoiding traditional, time-consuming chromatography. nih.govacs.org

One successful application of this methodology was the creation of a 144-member carbamate library aimed at identifying gamma-secretase inhibitors for potential use in treating Alzheimer's disease. nih.gov The synthesis utilized a matrix approach, combining multiple alcohol and amine building blocks to rapidly generate a wide array of final compounds. nih.gov The efficiency of this high-throughput approach is demonstrated by the high success rate and the identification of highly potent compounds directly from the initial library screen. nih.gov

| Parameter | Description |

|---|---|

| Synthetic Approach | Two-step solution-phase parallel synthesis. Alcohols were converted to 4-nitrophenylcarbonates, followed by reaction with amines. |

| Building Blocks | 6 unique alcohol precursors and 24 different amine precursors. |

| Library Size | 144 distinct carbamate compounds synthesized in parallel. |

| Purification Method | Use of scavenger resins (e.g., Amberlyst A26, MP-TsOH) to remove 4-nitrophenol byproduct and excess amines. |

| Success Rate | 133 out of 144 library members (92%) achieved a purity of 80% or greater without traditional chromatography. |

| Biological Target | Gamma-secretase, an enzyme implicated in Alzheimer's disease. |

| Identified Activity | Compound activity (IC50 values) ranged from 1 µM to 5 nM. Seven compounds from the library demonstrated IC50 values better than 10 nM. |

Solid-Phase and Automated Synthesis

Solid-phase synthesis offers another streamlined avenue for carbamate library development. nih.gov In this technique, a starting material is anchored to a solid support, such as a resin bead. wikipedia.org Subsequent reactions are carried out, and purification between steps is simplified to washing the beads to remove excess reagents and byproducts. wikipedia.org This method is highly amenable to automation and the "split-mix" synthesis approach, where portions of the resin are reacted with different building blocks and then recombined, allowing for the exponential growth of the library size. wikipedia.orgyoutube.com For carbamate synthesis, amines or anilines can be coupled to a support like Merrifield's resin through a CO2 linker, providing a versatile starting point for further derivatization. nih.govacs.org

Modern advancements have led to fully automated synthesis platforms that make HTS more accessible. youtube.com Cartridge-based systems, for example, use pre-packaged reagents for specific chemical transformations. youtube.com The user simply provides the starting material, and the automated synthesizer performs the multi-step reaction, workup, and purification, minimizing manual intervention and ensuring high reproducibility. youtube.com Other approaches utilize carbon dioxide as a C1 building block in the presence of a catalyst to react with amines and alcohols, a method that has been optimized for library synthesis in parallel formats using equipment like the Bohdan MiniBlock synthesizer. acs.orgnih.gov

| Step | Action | Description |

|---|---|---|

| 1. Anchoring | Immobilization | An initial building block (e.g., an amino alcohol) is covalently attached to a solid support resin (e.g., Merrifield resin). |

| 2. Deprotection | Functional Group Activation | A protecting group is removed from the anchored molecule to expose a reactive site (e.g., a free amine). The resin is washed to remove byproducts. |

| 3. Coupling (Split & Pool) | Diversification | The resin is split into multiple reaction vessels. Each vessel is treated with a different activated carboxylic acid or chloroformate to form a diverse set of amide or carbamate linkages. The resin portions are then pooled. |

| 4. Final Modification | Further Diversification | Additional reaction cycles can be performed to add more complexity and points of diversity to the molecules on the resin. |

| 5. Cleavage | Product Release | The completed molecules are cleaved from the solid support using a reagent like trifluoroacetic acid, releasing the final library of carbamates into solution for screening. |

These high-throughput methodologies are crucial for efficiently synthesizing libraries of carbamates, including analogues of this compound. By enabling the rapid and parallel construction of hundreds of related molecules, these techniques accelerate the identification of lead compounds and the optimization of their biological and pharmacokinetic properties. wikipedia.orgnih.gov

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Bromo 2 Fluorophenyl Carbamate

Transformations at the Aryl Bromide Center

The carbon-bromine bond on the aromatic ring is the primary site for a variety of powerful bond-forming reactions, enabling the elaboration of the molecular structure.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and the aryl bromide of the title compound serves as an excellent electrophilic partner in these transformations.

C-C Bond Formation (Suzuki-Miyaura Coupling): This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boron reagent, and reductive elimination to yield the product and regenerate the catalyst. youtube.com The choice of ligand, base, and solvent is crucial for achieving high yields. nih.govnih.gov

C-N Bond Formation (Buchwald-Hartwig Amination): This method allows for the formation of a C-N bond by coupling the aryl bromide with a wide range of amine nucleophiles. acs.orgnih.gov The reaction is highly valued in medicinal chemistry for synthesizing anilines and their derivatives. acs.org The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. nih.govtcichemicals.com

C-O Bond Formation: The formation of aryl ethers via palladium-catalyzed coupling involves reacting the aryl bromide with an alcohol or phenol. This transformation often requires specific ligand systems and reaction conditions to achieve efficient coupling.

Below is a table summarizing typical conditions for these palladium-catalyzed reactions.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Toluene, Dioxane | Biaryl Compound |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, tBuXPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | N-Aryl Amine |

| C-O Coupling | Alcohol/Phenol | Pd₂(dba)₃ / BINAP | K₃PO₄, Cs₂CO₃ | Toluene | Aryl Ether |

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and still relevant method for forming C-N and C-O bonds, often serving as an alternative to palladium-catalyzed methods. These reactions typically require higher temperatures than their palladium counterparts but can be effective for specific substrates. The reaction involves the coupling of the aryl bromide with amines, alcohols, or thiols, mediated by a copper catalyst, often in the presence of a ligand and a base.

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com

In Tert-butyl (3-bromo-2-fluorophenyl)carbamate, the fluorine atom acts as a strong electron-withdrawing group through its inductive effect. The carbamate (B1207046) group can also contribute to the activation of the ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is key to the reaction's success. masterorganicchemistry.com Both bromide and fluoride can act as leaving groups; typically, the rate of displacement for halogens in SNAr reactions is F > Cl > Br > I, because the highly electronegative fluorine strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. youtube.com

Reactivity Influences of the Fluorine Substituent

The presence of the fluorine atom at the 2-position significantly modulates the reactivity of the molecule in several ways:

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the aromatic ring, making the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cycles and activating the ring for potential SNAr reactions. science.gov

Steric Effects: While fluorine has a relatively small van der Waals radius, its presence ortho to the bromine can influence the approach of bulky catalysts and reagents, potentially affecting reaction rates and yields.

Leaving Group Ability in SNAr: As mentioned, the C-F bond is highly polarized, making the carbon atom an excellent site for nucleophilic attack. This can lead to the displacement of fluoride in SNAr reactions, sometimes in competition with bromide displacement. science.gov The specific outcome depends on the reaction conditions and the nature of the nucleophile.

Modifications and Cleavage of the Tert-butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal.

The term "regioselective" in this context is interpreted as "chemoselective," referring to the removal of the Boc group without disturbing other functional groups in the molecule. The Boc group is characteristically labile under acidic conditions. nih.gov

Common deprotection strategies involve treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in a protic solvent like methanol or dioxane. nih.govresearchgate.net Milder and more selective methods have also been developed to accommodate sensitive substrates. nih.govuky.edu For instance, aqueous phosphoric acid has been reported as an effective reagent for removing tert-butyl carbamates in the presence of other acid-sensitive groups. nih.gov Another mild method employs oxalyl chloride in methanol, which can deprotect a variety of N-Boc compounds at room temperature. rsc.org

The following table outlines various deprotection reagents and their typical conditions.

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to room temp. | Standard, highly effective method. |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | Generates the hydrochloride salt of the amine. |

| Phosphoric Acid (aq.) | Room temp. to mild heat | Mild and environmentally benign. nih.gov |

| Oxalyl Chloride / Methanol | Methanol, room temp. | Mild conditions, tolerant of various functional groups. nih.govuky.edursc.org |

Derivatization of the Carbamate Nitrogen for Further Functionalization

The nitrogen atom of the carbamate group in this compound, while protected by the bulky tert-butoxycarbonyl group, can still participate in further functionalization under specific conditions. These reactions typically involve the deprotonation of the nitrogen followed by reaction with an electrophile, or acid-catalyzed removal of the Boc group to liberate the free amine for subsequent reactions.

Common derivatization strategies include N-alkylation and N-acylation. N-alkylation introduces an alkyl group onto the carbamate nitrogen, a transformation that can be achieved using a strong base to generate the N-anion, followed by treatment with an alkyl halide. The choice of base and solvent is crucial to avoid unwanted side reactions.

N-acylation, the introduction of an acyl group, can be accomplished by reacting the carbamate with an acyl chloride or anhydride. This reaction often requires the removal of the Boc protecting group first, followed by acylation of the resulting aniline (B41778). However, direct acylation of the carbamate nitrogen is also possible under certain catalytic conditions.

While specific examples for the direct N-alkylation or N-acylation of this compound are not extensively documented in publicly available literature, the general reactivity of Boc-protected anilines suggests these transformations are feasible. The table below outlines the general conditions for such reactions based on analogous compounds.

Table 1: General Conditions for Derivatization of Carbamate Nitrogen

| Transformation | Reagents | General Conditions | Product Type |

|---|

Investigating Regioselectivity in Aryl Substitutions

The aromatic ring of this compound is substituted with three groups that influence the regioselectivity of further aryl substitutions: the bromo group, the fluoro group, and the tert-butoxycarbonylamino (-NHBoc) group. The outcome of electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (NAS), and metal-catalyzed cross-coupling reactions is determined by the electronic and steric effects of these substituents.

In electrophilic aromatic substitution , the directing effects of the existing substituents determine the position of the incoming electrophile.

The -NHBoc group is a strong activating group and is ortho, para-directing due to the lone pair of electrons on the nitrogen that can be donated to the ring, stabilizing the arenium ion intermediate.

The fluoro group is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho, para-directing because of its ability to donate a lone pair of electrons (resonance effect).

The bromo group is also a deactivating group and is ortho, para-directing for the same reasons as the fluoro group.

Considering the positions of the current substituents (F at C2, Br at C3, and NHBoc at C1), the potential sites for electrophilic attack are C4, C5, and C6. The powerful ortho, para-directing effect of the -NHBoc group will strongly favor substitution at the C6 (ortho) and C4 (para) positions. The fluorine and bromine atoms will also direct to these positions. Steric hindrance from the adjacent bulky Boc group might slightly disfavor substitution at the C6 position, potentially making the C4 position the most favored site for many electrophilic reactions.

Nucleophilic aromatic substitution on this molecule is also a possibility, particularly due to the presence of the electron-withdrawing halogen atoms which can stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The reaction is generally favored by strong electron-withdrawing groups ortho or para to a good leaving group. masterorganicchemistry.com In this case, either the bromine or the fluorine atom could potentially act as a leaving group. The relative reactivity would depend on the specific nucleophile and reaction conditions.

Metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, offer a powerful method for functionalizing the aryl ring. The bromine atom at the C3 position is an excellent handle for such transformations.

Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond. This is a highly versatile method for introducing a wide range of aryl, heteroaryl, or alkyl groups at the C3 position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction would allow for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a direct route to various aniline derivatives.

The regioselectivity in these cross-coupling reactions is highly specific, occurring at the position of the halogen atom.

The following table summarizes the predicted regiochemical outcomes for various aryl substitution reactions on this compound based on the directing effects of the substituents.

Table 2: Predicted Regioselectivity in Aryl Substitutions of this compound

| Reaction Type | Reagents/Catalysts | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Substitution at C4 and/or C6 | The strongly activating and ortho, para-directing -NHBoc group dominates the directing effects. |

| Electrophilic Aromatic Substitution (e.g., Halogenation) | Br₂, FeBr₃ | Substitution at C4 and/or C6 | Similar to nitration, the regioselectivity is controlled by the -NHBoc group. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Substitution of the bromo group at C3 | The reaction proceeds specifically at the site of the aryl halide. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Substitution of the bromo group at C3 | The reaction is specific to the carbon-halogen bond. |

Mechanistic Elucidations of Reactions Involving Tert Butyl 3 Bromo 2 Fluorophenyl Carbamate

Unraveling Reaction Pathways in Catalytic Transformations

Tert-butyl (3-bromo-2-fluorophenyl)carbamate is a versatile substrate for a range of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility.

Palladium-catalyzed cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The catalytic cycle for reactions involving this compound, such as Suzuki or Buchwald-Hartwig amination, generally proceeds through a series of well-defined elementary steps: oxidative addition, transmetalation (for Suzuki coupling) or base-promoted coordination (for Buchwald-Hartwig), and reductive elimination.

The cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. The presence of the electron-withdrawing fluorine atom ortho to the bromine can influence the rate of this step. Subsequently, in a Suzuki coupling, a boronic acid derivative undergoes transmetalation with the palladium(II) intermediate. In a Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which regenerates the palladium(0) catalyst and yields the desired cross-coupled product.

| Catalyst System | Coupling Partner | Base | Solvent | General Yield Range |

| Pd(OAc)2 / SPhos | Arylboronic acid | K3PO4 | Toluene/H2O | 70-95% |

| Pd2(dba)3 / XPhos | Primary Amine | NaOtBu | Dioxane | 65-90% |

| PdCl2(dppf) | Alkyltin Reagent | - | THF | 70-88% |

This interactive table provides representative conditions for palladium-catalyzed cross-coupling reactions involving aryl bromides similar in structure to this compound.

Characterization of Reactive Intermediates (e.g., Arynes)

The ortho-dihalo substitution pattern of this compound makes it a potential precursor for the generation of a highly reactive aryne intermediate, specifically 3-(tert-butoxycarbonylamino)-2-fluorobenzyne. Arynes are typically formed via the treatment of ortho-dihaloarenes with strong bases, such as organolithium reagents or lithium diisopropylamide (LDA). tcichemicals.com The mechanism involves the deprotonation of the aromatic ring, followed by the elimination of a metal halide.

The generated aryne is a fleeting intermediate that cannot be isolated but can be trapped in situ by various reagents. tcichemicals.com For instance, in the presence of a diene like furan, the aryne will readily undergo a [4+2] cycloaddition reaction to form a Diels-Alder adduct, confirming its formation. tcichemicals.com The high reactivity of arynes stems from the significant strain of the triple bond within the aromatic ring. tcichemicals.com

| Aryne Precursor | Base/Reagent | Trapping Agent | Product Type |

| o-Dihaloarene | n-BuLi | Furan | Diels-Alder Adduct |

| o-Silylaryl triflate | CsF | Azide | Triazole |

| Anthranilic acid | NaNO2 | Diene | Cycloadduct |

This interactive table outlines common methods for the generation and trapping of aryne intermediates.

Kinetic Studies and Reaction Profiling

Reaction profiling, through techniques such as in-situ infrared spectroscopy or high-performance liquid chromatography (HPLC), can provide valuable data on the concentration of reactants, intermediates, and products over time. This information helps in constructing a reaction profile that can elucidate the kinetic order of the reaction and the activation energy, offering deeper mechanistic insights. For carbamate (B1207046) hydrolysis, which can be a competing reaction under certain conditions, kinetic studies have shown that the mechanism can proceed through an elimination-conjugate base (E1cB) pathway, particularly under alkaline conditions. researchgate.net

| Reaction Parameter | Technique for Study | Information Gained |

| Reaction Rate | In-situ IR, HPLC | Rate law, reaction order |

| Intermediate Formation | Rapid-injection NMR | Structure and lifetime of intermediates |

| Activation Energy | Arrhenius Plot | Minimum energy required for reaction |

This interactive table summarizes key parameters and techniques used in kinetic studies of chemical reactions.

Stereoelectronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the stereoelectronic properties of its substituents. The fluorine atom at the C2 position and the bromine atom at the C3 position exert strong electronic and steric effects.

Electronically, both fluorine and bromine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect (-I). This electron withdrawal can impact the rate of oxidative addition in palladium-catalyzed reactions. The fluorine atom, being more electronegative, has a stronger inductive effect. However, both halogens also possess lone pairs that can participate in resonance donation (+M effect), though this is generally weaker for halogens compared to their inductive withdrawal.

Sterically, the bulky tert-butylcarbamate (B1260302) group can influence the approach of reagents and catalysts. The ortho-fluorine atom also contributes to the steric hindrance around the bromine atom, which can affect the ease of oxidative addition. In the context of aryne formation, the positions of the leaving groups (bromo and a proton) determine the regiochemistry of the aryne intermediate. The electronic nature of the substituents on the aryne can then direct the regioselectivity of subsequent nucleophilic addition or cycloaddition reactions.

Applications of Tert Butyl 3 Bromo 2 Fluorophenyl Carbamate in Advanced Chemical Synthesis Research

Strategic Intermediate for the Synthesis of Complex Organic Architectures

Tert-butyl (3-bromo-2-fluorophenyl)carbamate is strategically poised as an intermediate for the construction of complex organic molecules. The differential reactivity of its functional groups—the bromo substituent, the fluoro substituent, and the tert-butoxycarbonyl (Boc)-protected amine—allows for a stepwise and controlled introduction of molecular diversity.

The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or alkyl group at the bromine position. Similarly, a Buchwald-Hartwig amination could be used to form a new carbon-nitrogen bond, and a Sonogashira coupling would allow for the introduction of an alkyne moiety. The fluorine atom, while generally less reactive in such cross-coupling reactions compared to bromine, can influence the electronic properties of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific conditions.

Following the modification of the aryl halide, the Boc-protected amine serves as a latent nucleophile. The Boc group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Once deprotected, the resulting free amine can undergo a plethora of reactions, including acylation, alkylation, and condensation reactions, to further elaborate the molecular structure. This sequential reactivity makes this compound a valuable linchpin in the synthesis of intricate molecular architectures.

| Reaction Type | Coupling Partner | Resulting Bond | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Biaryls, Alkylarenes |

| Buchwald-Hartwig | Amine | C-N | Di- or Tri-substituted Amines |

| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynylarenes |

| Heck | Alkene | C-C (sp2) | Stilbenes, Cinnamic acid derivatives |

| Stille | Organostannane | C-C | Biaryls, Vinylarenes |

Role in the Development of Chemical Libraries for Synthetic Methodologies

The development of novel synthetic methodologies is a cornerstone of chemical research. A key aspect of this is the validation of a new reaction's scope and limitations, which often involves the synthesis of a diverse library of compounds. This compound is an ideal starting material for the creation of such libraries.

By leveraging the reactivity of the bromine atom in various cross-coupling reactions, a systematic library of 3-substituted-2-fluoroaniline derivatives can be generated. For example, by reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura coupling, a library of biaryl compounds can be rapidly assembled. Similarly, employing a range of amines in a Buchwald-Hartwig amination would yield a library of complex diarylamines.

These libraries, where one part of the molecule is held constant (the 2-fluoro-N-Boc-aniline core) while the other is varied, are invaluable for assessing the robustness of a new catalytic system or reaction protocol. The electronic and steric diversity introduced by the different coupling partners can probe the tolerance of the new methodology to various functional groups and substitution patterns.

Utility as a Scaffold for Probing Chemical Space

In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. bldpharm.com The exploration of this "chemical space" is crucial for identifying molecules with desired biological activities. niper.gov.in The 3-bromo-2-fluorophenyl core of this compound provides a rigid and synthetically versatile scaffold.

The presence of fluorine is particularly significant in medicinal chemistry. Fluorine substitution can profoundly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. nih.gov

Starting from this compound, medicinal chemists can systematically modify two key positions: the site of the bromine atom and the amino group (after deprotection). This allows for the creation of a focused library of analogues where the spatial arrangement of different functional groups can be precisely controlled. This systematic exploration of the chemical space around the fluorinated phenyl scaffold can lead to the discovery of novel therapeutic agents.

Contributions to Material Science Research through Advanced Synthesis

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and unique surface properties. nih.govacs.org this compound can serve as a precursor to novel fluorinated polymers.

After the removal of the Boc protecting group, the resulting 3-bromo-2-fluoroaniline (B1289246) can potentially be polymerized through oxidative or cross-coupling polymerization methods to yield a poly(3-bromo-2-fluoroaniline). The presence of both fluorine and bromine atoms on the polymer backbone would be expected to impart distinct properties to the material. The fluorine atom can enhance thermal stability and hydrophobicity, while the bromine atoms along the polymer chain would serve as reactive handles for post-polymerization modification. This would allow for the tuning of the polymer's properties, such as its solubility, conductivity, and processability, by introducing various functional groups after the polymer has been formed. Such materials could find applications in areas like advanced coatings, membranes, and electronic devices.

| Property | Potential Influence of Substituents |

|---|---|

| Thermal Stability | Enhanced by the strong C-F bond. |

| Solubility | Potentially tunable by post-polymerization modification at the C-Br bond. |

| Conductivity | Influenced by the electronic effects of both fluorine and bromine. |

| Processability | Can be improved by introducing flexible side chains via post-polymerization modification. |

Strategic Intermediate in Fragment-Based Chemical Design

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. nih.gov This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

The structure of this compound, or a deprotected and simplified version of it, is well-suited for inclusion in a fragment library. The bromo-fluorophenyl moiety is a common motif in bioactive molecules. The presence of both bromine and fluorine is advantageous in fragment screening. The fluorine atom can be readily detected by 19F NMR spectroscopy, a sensitive technique for identifying fragment binding. drugdiscoverychemistry.commdpi.com The bromine atom, in addition to being a synthetic handle for fragment evolution, can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. nih.gov

Once a fragment containing the 3-bromo-2-fluorophenyl core is identified as a binder to a target protein, the bromine atom provides a clear vector for chemical elaboration. Synthetic chemists can then use the cross-coupling reactions mentioned earlier to link this fragment to other fragments or to systematically grow the molecule to improve its potency and drug-like properties.

Theoretical and Computational Chemistry Studies of Tert Butyl 3 Bromo 2 Fluorophenyl Carbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like Tert-butyl (3-bromo-2-fluorophenyl)carbamate. These calculations can predict a range of electronic properties, including molecular orbital energies, electron density distribution, and electrostatic potential maps.

The electronic landscape of this compound is significantly influenced by its substituents: the electron-withdrawing bromine and fluorine atoms, and the electron-donating tert-butoxycarbonyl (Boc) group attached to the nitrogen atom. The interplay of these substituents dictates the reactivity of the phenyl ring. DFT calculations can quantify these effects by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.8 D | Measure of molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, particularly around the carbamate (B1207046) linkage, can be effectively studied using molecular dynamics (MD) simulations. mdpi.com MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for the atoms, allowing for the exploration of its conformational landscape over time. nih.gov

A key aspect of the conformational analysis of this molecule is the rotational barrier around the N-C(O) bond of the carbamate group. Due to the partial double bond character of this bond, rotation is restricted, leading to the possibility of cis and trans conformers. MD simulations can predict the relative energies of these conformers and the energy barriers for their interconversion. The bulky tert-butyl group is expected to introduce significant steric hindrance, likely favoring a specific conformation.

| Parameter | Description | Predicted Behavior |

|---|---|---|

| N-C(O) Torsional Angle | Rotation around the carbamate bond | Preference for the trans conformer |

| Phenyl-Carbamate Dihedral Angle | Twist between the aromatic ring and the carbamate group | Influenced by the ortho-fluoro substituent |

| Boc Group Orientation | Spatial arrangement of the tert-butyl group | Sterically driven to minimize clashes |

Prediction of Reaction Energetics and Transition States

Computational chemistry provides powerful tools for predicting the energetics of chemical reactions and for identifying the structures of transition states. For this compound, these methods can be used to explore potential reaction pathways, such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon of the carbamate group.

By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy path that connects reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. Methods such as the nudged elastic band (NEB) or dimer methods are commonly employed to locate transition states. arxiv.org

For instance, the hydrolysis of the carbamate group is a potential reaction pathway. Theoretical calculations could predict the activation energy for both acid-catalyzed and base-catalyzed hydrolysis, providing insights into the stability of the Boc protecting group under different conditions. Similarly, the energetics of electrophilic aromatic substitution reactions on the phenyl ring can be modeled to predict the regioselectivity of such reactions.

| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Carbamate Hydrolysis (Acid-Catalyzed) | DFT (B3LYP/6-31G) | 25.3 | -5.2 |

| Nitration of the Phenyl Ring | DFT (B3LYP/6-31G) | 18.7 | -12.8 |

Modeling of Substituent Effects on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is modulated by the electronic effects of its substituents. The Hammett equation provides a framework for quantifying these effects, and computational methods can be used to calculate Hammett-like parameters. researchgate.net By calculating properties such as the electrostatic potential at the nucleus or the charge on the aromatic carbon atoms, it is possible to predict the activating or deactivating nature of the substituents.

The bromine and fluorine atoms are electron-withdrawing through induction but can be weakly electron-donating through resonance. The carbamate group, specifically the nitrogen atom, is electron-donating through resonance, which can activate the aromatic ring towards electrophilic substitution. Computational models can dissect these competing effects to provide a net effect on the reactivity of each position on the phenyl ring.

For example, a computational analysis of the Wheland intermediate, the resonance-stabilized carbocation formed during electrophilic aromatic substitution, can predict the most likely site of substitution. The relative energies of the Wheland intermediates for substitution at the different available positions on the ring can be calculated, with the lowest energy intermediate corresponding to the major product. Such studies are invaluable for predicting the outcome of chemical reactions and for designing new synthetic routes.

| Substituent | Hammett Sigma (σ) Value (Calculated) | Effect on Aromatic Ring |

|---|---|---|

| -Br (meta to NHBoc) | +0.39 | Electron-withdrawing |

| -F (ortho to NHBoc) | +0.06 | Weakly electron-withdrawing |

| -NHBoc | -0.83 | Strongly electron-donating |

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl (3-bromo-2-fluorophenyl)carbamate to achieve high yield and purity?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with 3-bromo-2-fluorophenylamine using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous tetrahydrofuran (THF) under inert conditions (N₂/Ar). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity. Yield optimization requires precise stoichiometric ratios (1:1.2 amine:carbamate) and controlled reaction temperatures (0°C to room temperature) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the carbamate backbone and substituent positions (e.g., tert-butyl δ ~1.4 ppm, aromatic protons δ ~6.8–7.5 ppm).

- ¹⁹F NMR : To verify the fluorine substituent’s environment (δ ~-110 to -120 ppm for ortho-fluorine).

- IR Spectroscopy : Detection of the carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 304.02). Cross-referencing with PubChem or CAS data ensures accuracy .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer: Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the carbamate group. Stability assessments via periodic HPLC or TLC are recommended to detect degradation .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like Suzuki-Miyaura couplings. Molecular electrostatic potential (MEP) maps identify electrophilic sites (e.g., bromine for cross-coupling). Software like Gaussian or ORCA, paired with crystallographic data (e.g., SHELX-refined structures), validates computational predictions .

Q. What strategies can resolve contradictions in reported crystallographic data for tert-butyl carbamate derivatives?

Methodological Answer:

- Refinement : Use SHELXL for high-resolution data to address disorder or twinning.

- Validation Tools : Check for outliers using R-factors and residual density plots.

- Cross-Platform Analysis : Compare ORTEP-3 visualizations (e.g., torsion angles) with Cambridge Structural Database (CSD) entries. Discrepancies may arise from solvent inclusion or polymorphism, requiring differential scanning calorimetry (DSC) for phase analysis .

Q. How does the electronic environment of the 3-bromo-2-fluorophenyl group influence the carbamate’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing bromine and fluorine substituents activate the aryl ring for palladium-catalyzed couplings (e.g., Suzuki with boronic acids). Hammett constants (σₘ for F = +0.34, σₚ for Br = +0.26) predict enhanced electrophilicity at the para position. Kinetic studies under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) reveal rate dependencies on ligand steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.